An In-depth Technical Guide to the Chemical Structure Elucidation of C.I. Pigment Orange 34
An In-depth Technical Guide to the Chemical Structure Elucidation of C.I. Pigment Orange 34
Abstract
C.I. Pigment Orange 34 (CAS No. 15793-73-4), a prominent member of the diarylide azo pigment class, is a widely utilized colorant in printing inks, plastics, and coatings.[1][2] Its vibrant reddish-orange hue, coupled with good chemical resistance, has cemented its place in industrial applications.[1][3] This guide provides a comprehensive technical overview of the methodologies and analytical logic employed in the definitive elucidation of its chemical structure. We will deconstruct the analytical workflow, from initial elemental analysis to advanced spectroscopic techniques, explaining not just the 'what' but the 'why' of each experimental choice. This document is intended for researchers, analytical chemists, and formulation scientists who require a deep, mechanistic understanding of this commercially significant pigment.
Foundational Identification and Synthesis Pathway
Before delving into complex spectroscopic analysis, the foundational identity of the pigment must be established. C.I. Pigment Orange 34 is a disazo pyrazolone compound, a fact critical to forming an initial hypothesis about its structure.[4][5]
Table 1: Core Identification Parameters for C.I. Pigment Orange 34
| Parameter | Value | Source |
| C.I. Generic Name | Pigment Orange 34 | [2] |
| C.I. Number | 21115 | [2] |
| CAS Number | 15793-73-4 | [2][6] |
| Chemical Class | Diarylide (Disazo Pyrazolone) | [4][7] |
| Molecular Formula | C₃₄H₂₈Cl₂N₈O₂ | [6][8] |
| Molecular Weight | ~651.54 g/mol | [6][8] |
| Common Names | Diarylide Orange, Benzidine Orange | [1][5] |
| IUPAC Name | 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one] | [8][9] |
A crucial step in structure elucidation is understanding the synthesis pathway, as it reveals the building blocks of the final molecule. Pigment Orange 34 is synthesized via a classical azo coupling reaction.[10] The process involves:
-
Diazotization: The primary aromatic diamine, 3,3'-dichlorobenzidine, is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a stable bis-diazonium salt (a tetra-azonium salt).
-
Azo Coupling: This reactive intermediate is then coupled with two equivalents of a coupling component, in this case, 3-methyl-1-(p-tolyl)-5-pyrazolone.[10]
This synthetic route strongly implies a symmetrical molecule built around a central 3,3'-dichlorobiphenyl core, linked via two azo groups to two identical pyrazolone-tolyl moieties.
Caption: Synthesis workflow for C.I. Pigment Orange 34.
The Spectroscopic Toolkit: A Multi-faceted Approach
No single technique can unambiguously determine a complex organic structure. A synergistic application of multiple spectroscopic methods is required, with each providing a unique piece of the structural puzzle. The insolubility of pigments in common NMR solvents presents a challenge, but a combination of solid-state and solution-state techniques, where possible, provides a complete picture.[11]
Caption: Core analytical techniques for pigment structure elucidation.
Deconstructing the Evidence: A Step-by-Step Elucidation
Mass Spectrometry (MS): Confirming the Mass and Core Fragments
Expertise & Causality: The first goal is to confirm the molecular weight predicted by the hypothesized structure (C₃₄H₂₈Cl₂N₈O₂, MW = 651.54). High-resolution mass spectrometry (HRMS) is the tool of choice for its ability to provide a highly accurate mass, confirming the elemental composition. Techniques like Laser Desorption Ionization (LDI-MS) are well-suited for analyzing pigments with low volatility and solubility.
Expected Data & Interpretation:
-
Molecular Ion Peak ([M]⁺): A strong signal cluster would be expected around m/z 651. The characteristic isotopic pattern of two chlorine atoms (³⁵Cl and ³⁷Cl) would provide definitive evidence for their presence.
-
Key Fragmentation: Diarylide pigments are known to fragment in predictable ways. The most significant fragmentation pathway is often the cleavage of the azo bonds or the central biphenyl bond. A prominent daughter ion at [M]⁺/2 would be a strong indicator of the molecule's symmetrical nature. Cleavage of amide bonds is also a common fragmentation pattern observed in diarylide pigments.
Table 2: Representative High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z (C₃₄H₂₈³⁵Cl₂N₈O₂) | Expected Observation | Structural Inference |
| [M+H]⁺ | 652.1899 | Cluster centered at ~652.19 | Confirms Molecular Formula |
| [M]⁺ | 651.1821 | Cluster centered at ~651.18 | Confirms Molecular Weight |
| Fragment 1 | ~325 | Symmetric cleavage fragment | Evidence of symmetrical structure |
| Fragment 2 | Varies | Cleavage at amide/azo links | Confirms building blocks |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
Expertise & Causality: FTIR is a rapid and non-destructive technique perfect for identifying the fundamental building blocks of the molecule—its functional groups. By identifying characteristic vibrations, we can confirm the presence of carbonyls, N-H bonds (from the tautomeric form), aromatic rings, and the crucial azo linkage.
Expected Data & Interpretation:
-
~3200-3400 cm⁻¹: A broad peak in this region would suggest the presence of N-H stretching. Azo pigments, especially those with adjacent carbonyl groups like pyrazolones, exist in a tautomeric equilibrium between the azo (-N=N-) and the more stable hydrazo (-C=N-NH-) form. This peak is evidence of the hydrazo tautomer.
-
~1660-1680 cm⁻¹: A strong absorption here is characteristic of the C=O (amide/ketone) stretching from the pyrazolone ring.
-
~1590-1610 cm⁻¹ & ~1450-1550 cm⁻¹: Multiple sharp peaks in these regions correspond to C=C stretching within the aromatic rings (biphenyl and tolyl groups).
-
~1400-1450 cm⁻¹: The N=N stretching of the azo group typically appears in this region.[12] However, it can sometimes be weak or overlapped by other aromatic signals. Its definitive assignment is often aided by Raman spectroscopy.
-
~1000-1100 cm⁻¹: Vibrations associated with C-Cl bonds on the aromatic ring would be expected here.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
Expertise & Causality: While challenging due to poor solubility, NMR is the most powerful tool for mapping the precise connectivity of atoms. ¹H NMR reveals the number and environment of different protons, while ¹³C NMR provides a map of the carbon skeleton. For pigments, high-temperature deuterated solvents (like DMSO-d₆) or solid-state NMR may be required.
Expected ¹H NMR Data & Interpretation (in DMSO-d₆):
-
~10.0-14.0 ppm: A downfield signal, often broad, is highly characteristic of the N-H proton of the hydrazo tautomer.[13] Its chemical shift is a key piece of evidence for this structural form.
-
~7.0-8.0 ppm: A complex series of multiplets in this region would correspond to the protons on the three distinct aromatic systems: the 3,3'-dichlorobiphenyl rings and the two p-tolyl rings. Integration of these signals should correspond to the correct proton count for each ring system.
-
~2.3 ppm: A sharp singlet integrating to 6H would be assigned to the two equivalent methyl groups on the tolyl rings.
-
~2.5 ppm: Another sharp singlet integrating to 6H would correspond to the two equivalent methyl groups on the pyrazolone rings.
Expected ¹³C NMR Data & Interpretation:
-
~160 ppm: A signal corresponding to the carbonyl carbon of the pyrazolone ring.
-
~110-150 ppm: A multitude of signals for the aromatic carbons. The number of unique signals would confirm the molecule's symmetry.
-
~15-20 ppm: Signals for the two distinct methyl group carbons (one on the tolyl ring, one on the pyrazolone ring).
UV-Visible and Raman Spectroscopy: Probing the Chromophore and Symmetry
Expertise & Causality: UV-Vis spectroscopy provides information about the conjugated π-electron system (the chromophore) responsible for the pigment's color. The position of the maximum absorption (λₘₐₓ) is characteristic of the extended conjugation present in diarylide structures. Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar, symmetric bonds, making it ideal for identifying the N=N azo linkage and the core biphenyl structure.
Expected Data & Interpretation:
-
UV-Vis (in dispersion): A broad, strong absorption band with a λₘₐₓ between 470-500 nm is expected, which is responsible for its orange appearance (as it absorbs blue-green light).[14]
-
Raman Spectroscopy: A very strong peak around 1600 cm⁻¹ is characteristic of the aromatic ring vibrations of the central biphenyl unit in diarylide pigments.[15] Other strong bands corresponding to the pyrazolone and tolyl rings would also be present, creating a unique "fingerprint" for the molecule. The azo N=N stretch, often weak in FTIR, can sometimes be more prominent in the Raman spectrum.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
Trustworthiness: This protocol ensures the removal of paramagnetic impurities and undissolved solids, which can severely degrade NMR spectral quality.
-
Weigh 15-20 mg of C.I. Pigment Orange 34 into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Securely cap the vial and gently warm while agitating (e.g., in a warm water bath or with a heat gun) to maximize dissolution. The pigment is sparingly soluble, so a saturated solution is the goal.
-
Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Do not use cotton wool, as solvents can leach impurities from it.
-
Filter the warm solution directly into a clean, dry 5 mm NMR tube. The final liquid volume should be at least 4 cm deep (~0.6 mL).[16]
-
Cap the NMR tube and wipe the exterior with a lint-free tissue before inserting it into the spectrometer.
Protocol 2: FTIR Analysis using Attenuated Total Reflectance (ATR)
Trustworthiness: ATR-FTIR is a rapid, solid-state sampling technique that requires minimal sample preparation and ensures reproducible contact with the crystal for high-quality spectra.
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab lightly dampened with isopropanol and allowing it to fully dry.
-
Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the dry C.I. Pigment Orange 34 powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR press to ensure firm and uniform contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
Conclusion: Synthesizing the Data into a Definitive Structure
The convergence of data from all analytical techniques provides an unassailable confirmation of the structure of C.I. Pigment Orange 34. Mass spectrometry confirms the elemental formula and symmetrical nature. FTIR and Raman spectroscopy identify all requisite functional groups and the characteristic molecular fingerprint. UV-Vis spectroscopy validates the electronic structure of the chromophore responsible for its color. Finally, NMR spectroscopy, though challenging, provides the ultimate proof by mapping the precise atomic connectivity of the carbon-hydrogen framework.
The elucidated structure, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one], is fully consistent with all collected spectroscopic evidence and its known synthetic pathway. This multi-technique, self-validating approach represents the gold standard for chemical structure elucidation in the field of industrial organic pigments.
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